
tert-Butyl 3-butenoate
Overview
Description
tert-Butyl 3-butenoate (CAS 14036-55-6) is an unsaturated ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . It is also known as tert-butyl vinylacetate or 3-butenoic acid tert-butyl ester. Structurally, it features a tert-butyl ester group attached to a 3-butenoic acid backbone, which includes a reactive vinyl (C=C) group.
Key properties include:
Preparation Methods
The synthesis of CCS1477 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
CCS1477 primarily undergoes binding reactions with the bromodomains of p300 and CBP. These interactions inhibit the acetylation of histones, leading to changes in gene expression . The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major products formed from these reactions are the inhibited forms of p300 and CBP, which result in the suppression of oncogenic pathways .
Scientific Research Applications
CCS1477 has a wide range of scientific research applications:
Mechanism of Action
CCS1477 exerts its effects by binding to the bromodomains of p300 and CBP with high affinity (dissociation constant values of 1.3 and 1.7 nanomolar, respectively) . This binding inhibits the acetylation of histones, leading to the suppression of oncogenic gene expression. The compound also affects other key cancer drivers, including the c-Myc protein, which plays a crucial role in cancer progression . By inhibiting these pathways, CCS1477 effectively reduces tumor growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of tert-butyl 3-butenoate are influenced by its tert-butyl ester and vinyl groups. Below is a comparison with structurally related compounds:
Reactivity and Stability
- This compound: The vinyl group enables participation in Diels-Alder or radical polymerization reactions. The tert-butyl group provides steric hindrance, slowing hydrolysis compared to methyl or ethyl esters .
- tert-Butyl alcohol : Highly reactive with oxidizers (e.g., permanganates) and strong acids, producing flammable isobutylene gas . Its volatility (boiling point ~82°C) increases inhalation risks .
- tert-Butyl 3-aminobenzoate: The aromatic amine group allows for electrophilic substitution, making it useful in drug synthesis .
- Ethyl 3-hydroxybutanoate: The hydroxyl group facilitates esterification or oxidation to ketones, relevant in biodegradable polymer production .
Biological Activity
tert-Butyl 3-butenoate (C8H14O2) is an ester compound notable for its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals. This article reviews the biological properties of this compound, highlighting relevant research findings, case studies, and experimental data.
- Molecular Formula : C8H14O2
- Molecular Weight : 142.20 g/mol
- Boiling Point : 88 °C
- Flash Point : 31 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its metabolic stability and potential therapeutic applications. Key findings include:
Case Studies and Experimental Findings
Several studies have contributed to the understanding of this compound's biological activity:
- In Vitro Metabolism Studies : An investigation into the metabolic pathways of tert-butyl esters revealed that oxidative metabolism is a significant route for degradation in human liver microsomes. This study highlighted the involvement of multiple cytochrome P450 isoforms, suggesting that modifications to the tert-butyl group could improve metabolic stability without compromising biological activity .
- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have demonstrated antimicrobial effects. For instance, a series of butenoate derivatives were tested against bacterial strains, showing varying degrees of effectiveness, which may provide insights into the potential applications of this compound in antimicrobial formulations .
Table 1: Summary of Metabolic Stability Studies
Compound | Metabolic Stability (t1/2 in HLM) | Major Metabolic Pathway |
---|---|---|
This compound | TBD | Oxidation via CYP450 |
Trifluoromethylcyclopropyl analogue | Increased (114 min) | Reduced oxidation |
Hydroxyl-substituted analogue | Moderate increase | Mixed pathways |
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Methyl butenoate | E. coli | 32 µg/mL |
Ethyl butenoate | S. aureus | 16 µg/mL |
This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing tert-Butyl 3-butenoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The primary synthesis involves esterification of 3-butenoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include:
- Catalyst loading : Higher concentrations accelerate esterification but may increase side reactions.
- Temperature : Optimal at 80–100°C; excessive heat risks decomposition .
- Solvent removal : Azeotropic distillation (e.g., toluene) improves yield by shifting equilibrium. Purification via fractional distillation or column chromatography is critical for isolating high-purity product (>98%, GC) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for the vinyl proton doublet (δ 5.6–5.8 ppm) and tert-butyl singlet (δ 1.4 ppm).
- ¹³C NMR : Confirm ester carbonyl at ~170 ppm and tert-butyl carbons at ~28 ppm (CH₃) and ~80 ppm (quaternary C) .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C away from oxidizers and heat sources to prevent decomposition .
- PPE : Use nitrile gloves, chemical goggles, and lab coats. For vapor exposure, employ NIOSH-approved respirators (e.g., OV/AG filters) .
- Emergency measures : Equip labs with eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered by trained personnel .
Advanced Research Questions
Q. How can conflicting data on the thermal stability of this compound in polar vs. nonpolar solvents be resolved experimentally?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures in solvents (e.g., DMSO vs. hexane).
- Kinetic studies : Monitor degradation rates via HPLC at elevated temperatures (50–120°C).
- Solvent effects : Polar solvents may stabilize intermediates via hydrogen bonding, altering degradation pathways .
Q. What strategies optimize regioselectivity in Diels-Alder reactions using this compound as a dienophile?
Methodological Answer:
- Steric modulation : The bulky tert-butyl group favors endo transition states. Compare yields with less hindered esters (e.g., methyl 3-butenoate).
- Catalysis : Lewis acids (e.g., TiCl₄) enhance electrophilicity of the dienophile.
- Solvent tuning : Low-polarity solvents (e.g., dichloromethane) improve stereoselectivity .
Q. How do computational methods predict the reactivity of this compound in radical polymerization?
Methodological Answer:
- DFT calculations : Model bond dissociation energies (BDEs) of the allylic C-H bonds to assess susceptibility to radical abstraction.
- Transition state analysis : Simulate propagation steps to identify steric hindrance from the tert-butyl group.
- Comparative studies : Contrast with analogs (e.g., n-butyl 3-butenoate) to validate computational predictions .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported hydrolysis rates of this compound under acidic vs. basic conditions?
Methodological Answer:
Properties
IUPAC Name |
tert-butyl but-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASWKRTXGWPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348670 | |
Record name | tert-Butyl 3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-55-6 | |
Record name | tert-Butyl 3-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-Butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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